Cas no 1170936-27-2 (1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole)

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
- VWB93627
- 1-(2,2-difluoroethyl)-5-methyl-pyrazole
- STK351715
- FXYFUILXXRLHOO-UHFFFAOYSA-N
- SCHEMBL21587664
- AKOS005167684
- 1-(2,2-difluoroethyl)-5-methylpyrazole
- EN300-231356
- 1170936-27-2
-
- MDL: MFCD09473553
- インチ: InChI=1S/C6H8F2N2/c1-5-2-3-9-10(5)4-6(7)8/h2-3,6H,4H2,1H3
- InChIKey: FXYFUILXXRLHOO-UHFFFAOYSA-N
- SMILES: CC1=CC=NN1CC(F)F
計算された属性
- 精确分子量: 146.06555459Da
- 同位素质量: 146.06555459Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- XLogP3: 1.4
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231356-5.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 5.0g |
$2268.0 | 2024-06-20 | |
Enamine | EN300-231356-5g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 5g |
$2268.0 | 2023-09-15 | |
1PlusChem | 1P01AOS7-2.5g |
1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOLE |
1170936-27-2 | 95% | 2.5g |
$1812.00 | 2023-12-26 | |
1PlusChem | 1P01AOS7-10g |
1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOLE |
1170936-27-2 | 95% | 10g |
$4061.00 | 2023-12-26 | |
1PlusChem | 1P01AOS7-5g |
1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOLE |
1170936-27-2 | 95% | 5g |
$2866.00 | 2023-12-26 | |
Enamine | EN300-231356-0.25g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.25g |
$447.0 | 2024-06-20 | |
Enamine | EN300-231356-1.0g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 1.0g |
$904.0 | 2024-06-20 | |
Enamine | EN300-231356-0.1g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.1g |
$314.0 | 2024-06-20 | |
Enamine | EN300-231356-0.05g |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole |
1170936-27-2 | 95% | 0.05g |
$211.0 | 2024-06-20 | |
1PlusChem | 1P01AOS7-50mg |
1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOLE |
1170936-27-2 | 95% | 50mg |
$314.00 | 2023-12-26 |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2)
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole has been optimized in recent years, with several research groups reporting improved yields and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% yield. The compound's unique difluoroethyl group has been shown to enhance its metabolic stability, making it an attractive candidate for further pharmacological evaluation.
In terms of biological activity, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole has demonstrated promising results in preclinical studies. Research conducted at the University of California, San Francisco, revealed its potent inhibitory effects on specific kinase enzymes implicated in cancer progression. The compound exhibited IC50 values in the low nanomolar range against several kinase targets, suggesting its potential as a lead compound for oncology drug development. Additionally, its selectivity profile was favorable, with minimal off-target effects observed in vitro.
Further investigations have explored the compound's potential in treating neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported that 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole could modulate glutamate receptor activity, offering neuroprotective effects in models of Alzheimer's disease. The researchers attributed this activity to the compound's ability to interact with specific allosteric sites on the receptor, providing a novel mechanism of action for future therapeutic development.
Despite these promising findings, challenges remain in the clinical translation of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. Pharmacokinetic studies have indicated moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Moreover, the compound's safety profile requires further evaluation, particularly in long-term toxicity studies. Nevertheless, the growing body of evidence supports its potential as a valuable tool compound and a starting point for drug discovery efforts.
In conclusion, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole (CAS: 1170936-27-2) represents an exciting area of research in chemical biology and pharmaceutical sciences. Its unique structural features, combined with demonstrated biological activities across multiple therapeutic areas, make it a compound worthy of continued investigation. Future research directions may include structure-activity relationship studies, further optimization of its pharmacokinetic properties, and exploration of additional biological targets.
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